Hexaphenyldilead

描述

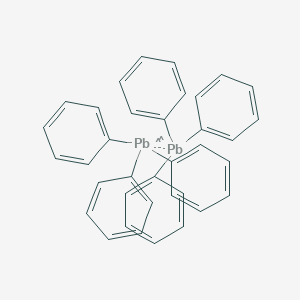

Hexaphenyldilead is an organolead compound with the chemical formula ( \text{Pb(C}_6\text{H}_5\text{)}_2 ). It is known for its unique structure, consisting of two lead atoms each bonded to three phenyl groups.

准备方法

Synthetic Routes and Reaction Conditions: Hexaphenyldilead can be synthesized through the reaction of phenyl lithium with lead(II) chloride. The reaction typically occurs in an anhydrous benzene solution, where phenyl lithium reacts with lead(II) chloride to form this compound. The reaction is as follows: [ \text{2 PhLi + PbCl}_2 \rightarrow \text{Pb(Ph)}_2 + 2 \text{LiCl} ] The reaction mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product.

化学反应分析

Types of Reactions: Hexaphenyldilead undergoes various types of chemical reactions, including:

Substitution Reactions: this compound can react with β-diketones and β-ketoesters, where the lead-lead bond is cleaved, resulting in the formation of organolead(IV) derivatives.

Complex Formation: It can form complexes with bifunctional tetradentate Schiff bases, where the lead-lead bond is cleaved in preference to the lead-carbon bond.

Common Reagents and Conditions:

β-Diketones and β-Ketoesters: Reactions are typically carried out in anhydrous benzene, with the reaction mixture being refluxed for several hours.

Schiff Bases: Similar conditions are used, with the reaction taking place in anhydrous benzene.

Major Products:

Organolead(IV) Derivatives: These are often obtained as yellow solids that are stable to atmospheric moisture and insoluble in common organic solvents.

Complexes with Schiff Bases: These complexes are also stable and exhibit unique structural properties.

科学研究应用

Applications in Research

1. Organic Synthesis:

Hexaphenyldilead is used as a reagent in organic synthesis, particularly in the formation of aryl-aryl bonds. This is essential for the development of complex organic molecules used in pharmaceuticals and agrochemicals. The compound's ability to facilitate cross-coupling reactions makes it a valuable tool in synthetic chemistry.

2. Material Science:

The compound has been explored for applications in material science, particularly in the development of conductive polymers and nanocomposites. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for electronic applications.

3. Environmental Chemistry:

Research has investigated the environmental impact of this compound, particularly its degradation products and their toxicity. Understanding these aspects is crucial for assessing the safety of using lead compounds in industrial applications.

Case Study 1: Synthesis of Functionalized Aryl Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing functionalized aryl compounds through palladium-catalyzed reactions. The researchers highlighted its efficiency in producing high yields of desired products while minimizing by-products, showcasing its utility in synthetic organic chemistry .

Case Study 2: Conductive Polymers

In a research project focused on developing conductive polymers, this compound was incorporated into poly(3-hexylthiophene) (P3HT). The resulting composite exhibited improved electrical properties compared to P3HT alone, indicating that this compound can significantly enhance the performance of conductive materials .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for aryl-aryl bond formation | High yields in cross-coupling reactions |

| Material Science | Enhances electrical conductivity in polymers | Improved performance in conductive composites |

| Environmental Chemistry | Studies on degradation products and toxicity | Identified potential environmental risks |

作用机制

The mechanism of action of hexaphenyldilead involves the cleavage of the lead-lead bond, which is often preferred over the cleavage of the lead-carbon bond. This cleavage leads to the formation of organolead(IV) derivatives, which can further react with various ligands to form stable complexes . The lead atom in these complexes typically acquires a coordination number of five and exhibits a trigonal bipyramidal configuration .

相似化合物的比较

Hexaphenyldilead can be compared with other organolead compounds such as:

Triphenyllead Chloride: Unlike this compound, triphenyllead chloride contains a single lead atom bonded to three phenyl groups and one chloride atom.

Diphenyllead Dibenzoylacetonate: This compound also contains lead bonded to phenyl groups but forms different complexes due to the presence of dibenzoylacetonate ligands.

Uniqueness: this compound’s uniqueness lies in its ability to form stable organolead(IV) derivatives and complexes with various ligands, making it a versatile compound in both organic synthesis and materials science .

生物活性

Hexaphenyldilead (HPD) is an organolead compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, discussing its reactivity, toxicity, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by its two lead atoms bonded to six phenyl groups. The structure can be represented as:

This configuration contributes to its stability and reactivity, particularly in organic reactions involving β-diketones and β-ketoesters .

Toxicological Profile

The biological activity of this compound is primarily linked to its toxicity. Lead compounds are known for their adverse health effects, which can manifest in various organ systems. This compound, like other organolead compounds, poses significant risks due to lead's inherent toxicity.

- Neurological Effects : Lead exposure is associated with cognitive deficits, behavioral issues, and neurological disorders. Studies indicate that lead can cause irreversible damage to the nervous system, particularly in children . Acute exposure can lead to symptoms such as seizures and coma, while chronic exposure may result in learning disabilities and attention deficits .

- Cardiovascular Impact : Chronic lead exposure has been linked to hypertension and cardiovascular diseases. The mechanism involves lead's interference with heme synthesis and endothelial function, contributing to vascular damage .

- Reproductive Health : this compound exposure has implications for reproductive health, with studies indicating potential impacts on fertility and developmental outcomes in offspring .

Case Studies

- Lead Poisoning in Occupational Settings : A case study highlighted the effects of occupational exposure to this compound among workers in a manufacturing plant. Symptoms included cognitive impairment and increased blood pressure among long-term employees exposed to high levels of lead .

- Environmental Impact Assessments : Research conducted in areas with high levels of lead pollution showed significant correlations between environmental lead levels and increased rates of developmental disorders in children, emphasizing the need for stringent regulations on organolead compounds like this compound .

Reactivity with Biological Molecules

This compound exhibits notable reactivity with various biological molecules, particularly through its interaction with reactive oxygen species (ROS). This interaction can lead to oxidative stress, which is implicated in various pathologies including cancer and neurodegenerative diseases .

Table 1: Summary of Biological Effects of this compound

The mechanisms by which this compound exerts its biological effects involve:

- Inhibition of Enzymatic Activity : Lead compounds can inhibit key enzymes involved in heme synthesis, disrupting normal physiological functions .

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and inflammation, contributing to chronic diseases .

- Disruption of Calcium Homeostasis : Lead interferes with calcium signaling pathways, affecting neurotransmitter release and muscle contraction .

属性

InChI |

InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLOHWWGJALNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.8e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3124-01-4 | |

| Record name | 1,1,1,2,2,2-Hexaphenyldiplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3124-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。